(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid

Catalog No.
S12195425
CAS No.
1439373-47-3
M.F
C13H15NO5
M. Wt
265.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxyli...

CAS Number

1439373-47-3

Product Name

(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid

IUPAC Name

(2S)-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1

InChI Key

AVQCLRKABAZVMZ-NSHDSACASA-N

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O

(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid is a morpholine derivative characterized by a benzyloxycarbonyl group attached to the nitrogen atom of the morpholine ring and a carboxylic acid functional group at the 2-position. This compound is notable for its structural complexity, which includes a cyclic morpholine structure that contributes to its potential biological activity. The presence of both the benzyloxy and carboxylic acid functionalities allows for diverse interactions with biological targets, making it a compound of interest in medicinal chemistry.

The chemical reactivity of (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid can be explored through various types of reactions, including:

  • Hydrolysis: The benzyloxycarbonyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of morpholine-2-carboxylic acid.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful in drug formulation.
  • Amide Formation: The carboxylic acid can react with amines to form amides, which are often more stable and can enhance bioavailability.

These reactions are facilitated by the presence of functional groups that can act as nucleophiles or electrophiles, depending on the reaction conditions.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties: Morpholine derivatives have been studied for their effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that morpholine-containing compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing therapeutic outcomes in diseases such as diabetes or cancer.

The biological activity is often evaluated using high-throughput screening methods to identify potential therapeutic effects.

The synthesis of (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid typically involves several steps:

  • Formation of Morpholine Derivative: Starting from commercially available morpholine, a benzyloxycarbonyl group can be introduced via electrophilic aromatic substitution.
  • Carboxylation: The introduction of a carboxylic acid group can be achieved through methods such as direct carboxylation or by using reagents like carbon dioxide under specific conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery, it may serve as a scaffold for developing new medications targeting specific diseases.
  • Chemical Biology: It can be used as a tool compound to study enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in crop protection formulations.

Studies on the interactions of (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid with biological targets often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Investigating the effects on cellular processes through assays measuring cell viability, proliferation, and apoptosis.
  • Molecular Docking Studies: Computational methods to predict how the compound interacts with target proteins at the molecular level.

These studies help elucidate the mechanisms underlying its biological activities.

Several compounds share structural features with (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid. Here are some similar compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Morpholine-2-carboxylic acidMorpholine ring with a carboxylic acidSimpler structure; primarily studied for its basic properties.
BenzyloxycarbonylmorpholineMorpholine with only benzyloxycarbonyl groupLacks carboxylic acid; used mainly in peptide synthesis.
4-(Hydroxymethyl)morpholineMorpholine with hydroxymethyl substituentExhibits different reactivity patterns due to hydroxymethyl group.
N-BenzylmorpholineMorpholine substituted with a benzyl groupFocused on central nervous system effects; less polar than (2S)-4-(Benzyloxy)carbonyl derivative.

The uniqueness of (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid lies in its combination of both benzyloxy and carboxylic functionalities, enhancing its potential for diverse biological activity compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

265.09502258 g/mol

Monoisotopic Mass

265.09502258 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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